molecular formula C21H16Cl2N2 B12272923 Bis(2-chloro-4-methyl-6-quinolyl)methane

Bis(2-chloro-4-methyl-6-quinolyl)methane

Cat. No.: B12272923
M. Wt: 367.3 g/mol
InChI Key: RVHRUJSUMLKIHE-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-methyl-6-quinolyl)methane is a chemical compound with the molecular formula C21H16Cl2N2 and a molecular weight of 367.27 g/mol . It is characterized by its unique structure, which includes two quinoline rings substituted with chlorine and methyl groups. This compound is known for its significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloro-4-methyl-6-quinolyl)methane typically involves the reaction of 2-chloro-4-methyl-6-quinoline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two quinoline rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloro-4-methyl-6-quinolyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Bis(2-chloro-4-methyl-6-quinolyl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-methyl-6-quinolyl)methane involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-chloro-4-methyl-6-quinolyl)methane is unique due to the presence of both chlorine and methyl groups on the quinoline rings. This structural feature contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H16Cl2N2

Molecular Weight

367.3 g/mol

IUPAC Name

2-chloro-6-[(2-chloro-4-methylquinolin-6-yl)methyl]-4-methylquinoline

InChI

InChI=1S/C21H16Cl2N2/c1-12-7-20(22)24-18-5-3-14(10-16(12)18)9-15-4-6-19-17(11-15)13(2)8-21(23)25-19/h3-8,10-11H,9H2,1-2H3

InChI Key

RVHRUJSUMLKIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CC3=CC4=C(C=C3)N=C(C=C4C)Cl)Cl

Origin of Product

United States

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